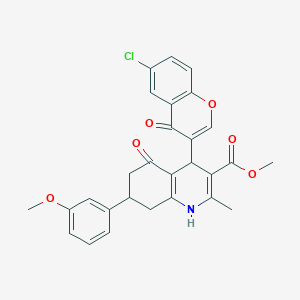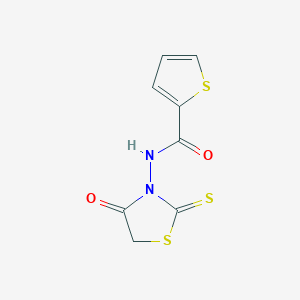![molecular formula C19H20Cl2N4O3S B11076562 4-[bis(2-chloroethyl)sulfamoyl]-N-(2-methyl-1H-benzimidazol-7-yl)benzamide](/img/structure/B11076562.png)
4-[bis(2-chloroethyl)sulfamoyl]-N-(2-methyl-1H-benzimidazol-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2-METHYL-1H-13-BENZODIAZOL-7-YL)BENZAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a benzamide core substituted with a bis(2-chloroethyl)sulfamoyl group and a 2-methyl-1H-1,3-benzodiazol-7-yl moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2-METHYL-1H-13-BENZODIAZOL-7-YL)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 4-aminobenzamide with bis(2-chloroethyl)sulfamide under basic conditions to form the intermediate product. This intermediate is then reacted with 2-methyl-1H-1,3-benzodiazole-7-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2-METHYL-1H-13-BENZODIAZOL-7-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloroethyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various amine or thiol derivatives.
科学的研究の応用
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2-METHYL-1H-13-BENZODIAZOL-7-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2-METHYL-1H-13-BENZODIAZOL-7-YL)BENZAMIDE involves its interaction with cellular targets. The bis(2-chloroethyl)sulfamoyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This compound may also interfere with specific signaling pathways, contributing to its biological effects .
類似化合物との比較
Similar Compounds
Bendamustine: A nitrogen mustard derivative with similar structural features and anticancer properties.
Chlorambucil: Another nitrogen mustard compound used in chemotherapy.
Melphalan: A nitrogen mustard alkylating agent used to treat multiple myeloma and ovarian cancer.
Uniqueness
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2-METHYL-1H-13-BENZODIAZOL-7-YL)BENZAMIDE is unique due to its combination of a benzamide core with a benzodiazole moiety, which may confer distinct biological activities and chemical reactivity compared to other nitrogen mustard derivatives.
特性
分子式 |
C19H20Cl2N4O3S |
|---|---|
分子量 |
455.4 g/mol |
IUPAC名 |
4-[bis(2-chloroethyl)sulfamoyl]-N-(2-methyl-1H-benzimidazol-4-yl)benzamide |
InChI |
InChI=1S/C19H20Cl2N4O3S/c1-13-22-16-3-2-4-17(18(16)23-13)24-19(26)14-5-7-15(8-6-14)29(27,28)25(11-9-20)12-10-21/h2-8H,9-12H2,1H3,(H,22,23)(H,24,26) |
InChIキー |
LTADAYVXTASXHV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N1)C=CC=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11076480.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-ethyl-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B11076487.png)



![N-[5-(3,4-dimethoxyphenyl)-2-methyl-3-furoyl]-3-(1H-indol-2-yl)alanine](/img/structure/B11076539.png)
![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11076547.png)
![1,1'-Pentane-1,3-diylbis[3-(4-ethoxyphenyl)(thiourea)]](/img/structure/B11076552.png)
![7-(dimethylamino)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11076556.png)
![(2Z)-2-{3-[(4-bromobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11076563.png)

![Urea, 1-(3,5-dimethyl-[1,2,4]triazol-4-yl)-3-(2-methylbenzoyl)-](/img/structure/B11076573.png)
![3,5-dimethyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11076577.png)
![3'-Methyl-1-(2-morpholin-4-YL-2-oxoethyl)-5'-(1-naphthyl)-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11076584.png)
